

Spectroscopic Profile of 5-Bromo-2-iodobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: *5-Bromo-2-iodobenzonitrile*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **5-Bromo-2-iodobenzonitrile** (CAS No. 121554-10-7). Due to the limited availability of public experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles, data from analogous compounds, and predictive models. The information herein is designed to assist in the characterization and quality control of this important chemical intermediate.

Compound Overview

5-Bromo-2-iodobenzonitrile is a dihalogenated aromatic nitrile, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The presence of three distinct functional groups—a nitrile, a bromine atom, and an iodine atom—on the benzene ring provides multiple reaction sites for synthetic transformations. Accurate spectroscopic characterization is therefore crucial for verifying its structure and purity.

Molecular Structure:

- Chemical Formula: C_7H_3BrIN
- Molecular Weight: 307.91 g/mol

- IUPAC Name: **5-bromo-2-iodobenzonitrile**

Predicted Spectroscopic Data

The following sections and tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Bromo-2-iodobenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ^1H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile, bromo, and iodo substituents.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.95	Doublet (d)	~ 2.0	H-6
~ 7.80	Doublet of Doublets (dd)	~ 8.5, 2.0	H-4
~ 7.50	Doublet (d)	~ 8.5	H-3

Note: Predictions are based on additive substituent effects on a benzene ring in a standard deuterated solvent like CDCl_3 .

The ^{13}C NMR spectrum is predicted to display seven distinct signals, one for each carbon atom in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~ 142	C-4
~ 139	C-6
~ 134	C-3
~ 120	C-5
~ 117	C-1 (ipso-CN)
~ 116	-C≡N
~ 100	C-2 (ipso-I)

Note: Chemical shift predictions for carbon atoms are based on empirical data for substituted benzenes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Bromo-2-iodobenzonitrile** is expected to exhibit characteristic absorption bands for the nitrile and aromatic moieties, as well as the carbon-halogen bonds.

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3100-3000	Medium	Aromatic C-H Stretch
~ 2230	Strong, Sharp	C≡N Stretch
~ 1580, 1470	Medium-Strong	Aromatic C=C Stretch
~ 1100-1000	Strong	C-Br Stretch
~ 600-500	Medium-Strong	C-I Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **5-Bromo-2-iodobenzonitrile**, electron ionization (EI) would be a common

method.

m/z	Relative Abundance	Assignment
307/309	High	$[M]^{+}$ (Molecular ion peak, characteristic 1:1 ratio for Bromine isotopes $^{79}\text{Br}/^{81}\text{Br}$)
180/182	Medium	$[M - I]^{+}$
127	Medium	$[I]^{+}$
102	Medium	$[C_7H_3N]^{+}$ or $[M - Br - I]^{+}$
79/81	Low	$[Br]^{+}$

Note: The fragmentation pattern is predicted based on the relative stability of the resulting fragments. The most prominent feature will be the isotopic pattern of the molecular ion due to the presence of bromine.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromo-2-iodobenzonitrile** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[1]
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).[1]

IR Spectroscopy

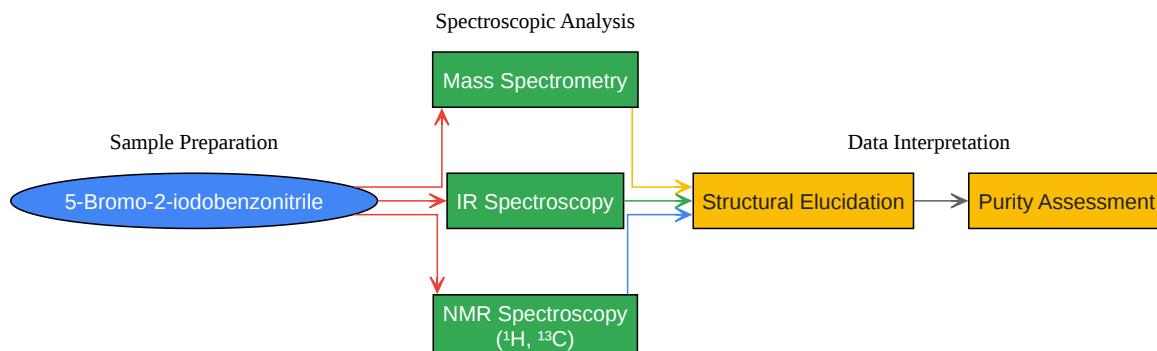
- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Record a background spectrum first, then the sample spectrum. The typical scanning range is 4000-400 cm^{-1} .[\[1\]](#)

Mass Spectrometry

- Sample Introduction: For a pure, solid sample, direct insertion or a gas chromatograph (GC) inlet can be used. The sample is vaporized and introduced into the ion source.
- Ionization: Electron Ionization (EI) is a standard method for this type of molecule, typically using an electron beam of 70 eV.
- Analysis: The ions are separated by their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of **5-Bromo-2-iodobenzonitrile** relevant to its spectroscopic characterization.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Key structural features of **5-Bromo-2-iodobenzonitrile** for spectroscopic analysis.

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References

- 1. benchchem.com [benchchem.com]
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